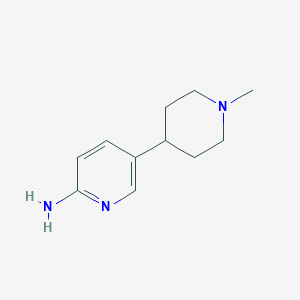
2-(2,4-Dimethylthiazol-5-yl)ethanol
Übersicht
Beschreibung
2-(2,4-Dimethylthiazol-5-yl)ethanol (DMTTE) is a synthetic compound with a wide range of applications in scientific research. It is widely used as an intermediate in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions. DMTTE is also used in the development of new drugs and for the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Alcohol-Induced Apoptosis in Leydig Cells
Research has shown that ethanol can induce apoptosis in Leydig cells, a type of testicular cell, through the activation of specific intracellular pathways. This process involves an increase in bax and caspase-3 levels and a decrease in bcl-2 expression, leading to apoptosis in Leydig cells (Jang et al., 2002).
Hydroxyapatite/Sericin Composite Film for Bone Tissue Engineering
A study demonstrated the formation of a hydroxyapatite/sericin composite film through the mineralization of ethanol-treated sericin film with simulated body fluids. This film showed potential for application in bone tissue engineering due to its ability to promote cell viability (Zhang et al., 2014).
DNA Interaction and Cleavage Activity
A novel series of Co(II) complexes with biologically active pyridyl-tetrazole ligands exhibited avid binding to calf thymus DNA and demonstrated DNA cleavage activities. These complexes highlight the potential for studying DNA interactions and their implications in molecular biology (Rao et al., 2015).
Oxidation of Isomeric Ethanols
Efficient approaches to prepare N-substituted 2-(pyrazol-4-yl)ethanols and their oxidation to form different acids were explored. This research is relevant in organic synthesis and chemical transformations (Ivonin et al., 2020).
Isoxazole Derivatives and Polymerization
The preparation and transformation of 3,5-dimethyl-4-vinylisoxazole into polymers with pendant isoxazole rings were studied, demonstrating applications in polymer chemistry (Bertini et al., 1976).
Pyrazolyl Metal Complexes for Ethylene Oligomerization
Research on pyrazolyl iron, cobalt, nickel, and palladium complexes highlighted their role as catalysts in ethylene oligomerization, showing potential applications in industrial chemistry (Ainooson et al., 2011).
Synthesis and Antitumor Evaluation of Benzothiazol Derivatives
The synthesis and evaluation of benzothiazol derivatives showed inhibitory effects toward tumor and normal cell lines, indicating their potential in antitumor research (Al-Omran et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 2-(2,4-Dimethylthiazol-5-yl)ethanol is the cellular oxidoreductase enzymes . These enzymes are present in metabolically active cells and play a crucial role in cellular respiration and energy production .
Mode of Action
this compound, also known as MTT, is a yellow tetrazolium dye that is readily taken up by viable cells . Once inside the cell, it is reduced by the action of mitochondrial dehydrogenases to form a water-insoluble blue formazan . This reduction process is an indicator of cell viability and metabolic activity .
Biochemical Pathways
The reduction of this compound to formazan is a part of the cellular respiration process . This process involves the transfer of electrons from NAD(P)H, a product of glucose metabolism, to the tetrazolium dye . The degree of light absorption by the formazan product is dependent on the degree of formazan concentration accumulated inside the cell and on the cell surface .
Pharmacokinetics
The pharmacokinetics of this compound involves its uptake by viable cells and its subsequent reduction by mitochondrial dehydrogenases . The resulting formazan product is water-insoluble and must be dissolved for calorimetric measurement . The degree of light absorption by the formazan solution is used to quantify the number of viable, metabolically active cells .
Result of Action
The reduction of this compound to formazan results in a color change from yellow to purple . This color change is an indicator of cell viability and metabolic activity . The greater the formazan concentration, the deeper the purple color, indicating a higher number of viable, metabolically active cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the MTT assay is usually done in the dark since the MTT reagent is sensitive to light . Additionally, the metabolic activity of the cells, which influences the reduction of MTT to formazan, can be affected by factors such as nutrient availability and exposure to cytotoxic agents .
Biochemische Analyse
Biochemical Properties
2-(2,4-Dimethylthiazol-5-yl)ethanol is involved in biochemical reactions where it interacts with NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color . This reduction process reflects the number of viable cells present, making it a valuable tool for measuring cell viability and proliferation . The compound’s interaction with these enzymes is crucial for its role in biochemical assays.
Cellular Effects
This compound influences various types of cells and cellular processes. It is readily taken up by viable cells and reduced by mitochondrial dehydrogenases . The reduction product, formazan, accumulates inside the cell and on the cell surface, allowing for the quantification of cell viability . This compound is used to measure cytotoxicity (loss of viable cells) or cytostatic activity (shift from proliferation to quiescence) of potential medicinal agents and toxic materials . The degree of formazan concentration correlates with the number of viable cells, making it a reliable indicator of cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the reduction of the tetrazolium dye to formazan by mitochondrial dehydrogenases . This reduction process primarily occurs in the cytoplasm and to a lesser extent in the mitochondria and cell membrane . The reductase activity in the endoplasmic reticulum is highly dependent on the concentration of intracellular NADH and NADPH . The mitochondrial succinate dehydrogenase and cytochrome c also participate in the reduction of MTT . This interaction with multiple cellular components highlights the compound’s multifaceted role in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The reduction of MTT to formazan is linear with time over 30 minutes to 2 hours . The compound’s stability and degradation can influence the accuracy of the assay results. Long-term effects on cellular function have been observed, with variations in formazan production correlating with changes in cell number and metabolic activity . The compound’s sensitivity to light necessitates conducting MTT assays in the dark to ensure accurate results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vitro studies have shown that the compound is readily taken up by viable cells and reduced by mitochondrial dehydrogenases . Higher concentrations of the compound result in increased formazan production, indicating higher cell viability . At excessively high doses, the compound may exhibit toxic effects, leading to cell death . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for accurate and reliable results.
Metabolic Pathways
This compound is involved in metabolic pathways that include the reduction of tetrazolium salts by mitochondrial dehydrogenases . The compound’s interaction with NADH and NADPH-dependent enzymes plays a crucial role in its reduction to formazan . This process is essential for assessing cell viability and metabolic activity in various biochemical assays . The compound’s involvement in these metabolic pathways underscores its significance in cellular metabolism and biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with cellular transporters and binding proteins . The compound’s reduction to formazan occurs both inside the cell and on the cell surface, indicating its widespread distribution within the cellular environment . The degree of formazan accumulation reflects the compound’s localization and its impact on cellular function . This distribution pattern is crucial for accurately assessing cell viability and metabolic activity.
Subcellular Localization
The subcellular localization of this compound primarily involves the cytoplasm, mitochondria, and cell membrane . The reduction of MTT to formazan occurs in these compartments, with the endoplasmic reticulum playing a significant role in the reductase activity . The compound’s localization within these subcellular compartments influences its activity and function, making it a valuable tool for assessing cellular metabolism and viability .
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQBMZMSRDSGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
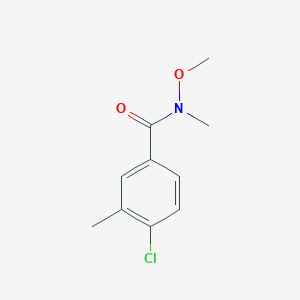

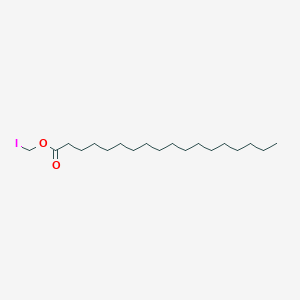
![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)

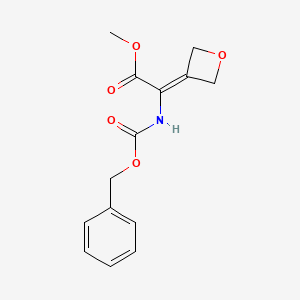
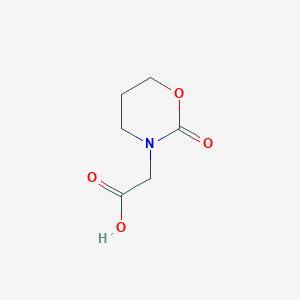
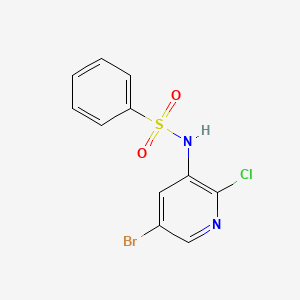
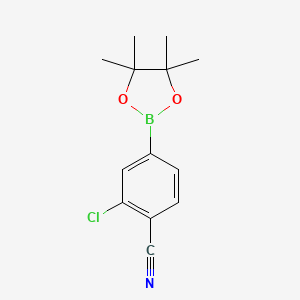
![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)
![4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B1457020.png)
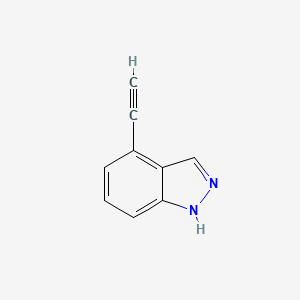
![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457024.png)
